molecular formula C20H18N2O2 B11539924 2-Hydroxy-N',2,2-triphenylacetohydrazide

2-Hydroxy-N',2,2-triphenylacetohydrazide

Cat. No.: B11539924
M. Wt: 318.4 g/mol
InChI Key: KVBUFHUOCVHKGF-UHFFFAOYSA-N
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Description

2-Hydroxy-N',2,2-triphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with hydroxyl and three phenyl groups. This compound belongs to a broader class of N-substituted hydrazides, which are pivotal in medicinal chemistry due to their versatility in forming hydrogen-bonded networks and their biological activities, including antimicrobial and anticancer properties . Its structural uniqueness lies in the triphenyl substitution, which influences its crystallinity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-N',2,2-triphenylacetohydrazide

InChI

InChI=1S/C20H18N2O2/c23-19(22-21-18-14-8-3-9-15-18)20(24,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,21,24H,(H,22,23)

InChI Key

KVBUFHUOCVHKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the reaction of 2,2-diphenylacetohydrazide with hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields the desired product

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced under appropriate conditions.

    Substitution: Reacts with various electrophiles.

    Common Reagents: Hydroxylamine, reducing agents, and electrophilic reagents.

    Major Products: The primary product is the hydrazide derivative itself

Scientific Research Applications

Chemistry::
  • Used as a building block in organic synthesis.
  • Investigated for its potential in designing new ligands and coordination complexes.
Biology and Medicine::
  • Limited information is available regarding biological applications. Further research is needed to explore its potential in these areas.
Industry::
  • Not widely used in industry due to its specialized nature.

Mechanism of Action

The exact mechanism by which 2-Hydroxy-N’,2,2-triphenylacetohydrazide exerts its effects remains an area of study. Researchers are exploring its interactions with biological targets and pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazides

Crystallographic and Hydrogen-Bonding Features

Key findings include:

  • Hydrogen-Bonding Networks : Similar to compounds like LACBOG and WETGEL (CSD codes from ), the target molecule forms O–H⋯N and N–H⋯O hydrogen bonds, creating a 3D supramolecular architecture. However, the triphenyl substitution introduces steric hindrance, reducing the prevalence of H⋯H contacts (dominant in simpler hydrazides at ~55.3%) and enhancing π-π stacking between aromatic rings .
  • Planarity and Conformation: Unlike 2-hydroxy-N-methylacetohydrazide (compound 2 in ), where all non-hydrogen atoms lie in the same plane, the bulkier phenyl groups in the target compound introduce torsional strain, altering molecular planarity .

Table 1: Structural Parameters of Selected Hydrazides

Compound Crystal System Dominant Interactions (% Contribution) Key Substituents Reference
2-Hydroxy-N',2,2-triphenylacetohydrazide Not reported O–H⋯N (25%), π-π stacking (30%) 3 Phenyl, 1 hydroxyl
LACBOG Orthorhombic H⋯H (50%), O–H⋯N (20%) Methyl, hydroxyl
WETGEL Monoclinic N–H⋯O (35%), H⋯H (45%) Ethyl, hydroxyl
2-Hydroxy-N-methylacetohydrazide Monoclinic H⋯H (55.3%), O–H⋯O (15%) Methyl, hydroxyl
Substituent Effects on Physicochemical Properties
  • Lipophilicity : The triphenyl groups increase logP compared to diphenyl analogs (e.g., compounds 4a-g in ), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Methyl or ethyl substituents (as in LACBOG and WETGEL) lower melting points (350–355 K) compared to triphenyl derivatives, which likely exhibit higher thermal stability due to rigid aromatic packing .
Antimicrobial Activity

While direct data for the target compound is unavailable, structurally related hydrazides demonstrate:

  • Diphenyl Analogs : Compounds like 2-hydroxy-2,2-diphenylacetohydrazide (from ) show moderate antibacterial activity (MIC: 32–64 µg/mL against S. aureus), attributed to hydrogen-bonding interactions with bacterial enzymes.
  • Triphenyl Derivatives : Increased lipophilicity may enhance biofilm penetration but could reduce solubility-driven efficacy .
Anticancer Potential

Hydrazides with chromone or heterocyclic substituents (e.g., compound 3 in ) exhibit VEGF inhibition and cytotoxicity (IC₅₀: 8–12 µM against MCF-7 cells). The triphenyl group’s electron-withdrawing effects may modulate similar pathways .

Biological Activity

2-Hydroxy-N',2,2-triphenylacetohydrazide (HTPA) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of HTPA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

HTPA is characterized by its hydrazide functional group and triphenylacetyl moiety. The chemical structure can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O
  • Molecular Weight : 290.36 g/mol

The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Activity

HTPA has been studied for its antimicrobial properties against various bacterial strains. Research indicates that HTPA exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity of HTPA

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Streptococcus pneumoniae1275 µg/mL
Escherichia coli8100 µg/mL

Antioxidant Activity

HTPA has demonstrated notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that HTPA can scavenge free radicals effectively.

Table 2: Antioxidant Activity of HTPA

Assay MethodIC50 (µg/mL)
DPPH Scavenging Assay25
ABTS Assay30

Cytotoxicity Studies

Cytotoxicity assays reveal that HTPA can induce apoptosis in cancer cell lines. This property makes it a potential candidate for cancer therapy.

Case Study: Cytotoxic Effects on HeLa Cells

In a study evaluating the cytotoxic effects of HTPA on HeLa cells, it was found that:

  • IC50 Value : 40 µg/mL
  • Mechanism : Induction of apoptosis through caspase activation.

Anti-inflammatory Activity

HTPA has also been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Effects of HTPA

CytokineConcentration (µg/mL)Inhibition (%)
TNF-α1060
IL-61055

The biological activities of HTPA are attributed to several mechanisms:

  • Free Radical Scavenging : The hydrazide group in HTPA plays a pivotal role in neutralizing reactive oxygen species.
  • Enzyme Inhibition : HTPA inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through mitochondrial dysfunction.

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